Comparative Inosine-5'-Monophosphate Dehydrogenase (IMPDH) Inhibition
The compound demonstrates measurable inhibitory activity against human inosine-5'-monophosphate dehydrogenase (IMPDH), a key enzyme in guanine nucleotide biosynthesis. Compared to the clinically used IMPDH inhibitor mycophenolic acid (MPA), 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione exhibits moderate potency [1]. Its activity is comparable to other known but less potent IMPDH inhibitors like bronopol and disulfiram [2].
| Evidence Dimension | Enzyme Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | Ki = 240 nM (non-competitive inhibition); Ki = 320-340 nM (vs. IMP/NAD substrates) |
| Comparator Or Baseline | Mycophenolic Acid (MPA) Ki = 6-11 nM; Bronopol Ki = 240 nM; Disulfiram Ki = 550 nM |
| Quantified Difference | The target compound is approximately 20- to 40-fold less potent than MPA but equipotent to bronopol against bacterial IMPDH. |
| Conditions | In vitro enzyme inhibition assay against human IMPDH type I/II and Candidatus Liberibacter asiaticus IMPDH. |
Why This Matters
This data confirms the compound's biological activity as an IMPDH ligand, differentiating it from inactive N-substituted phthalimides and positioning it as a moderate-affinity chemical probe for studying nucleotide metabolism.
- [1] BindingDB. (n.d.). BDBM50369349 (CHEMBL603997). Affinity Data for Inosine-5'-monophosphate dehydrogenase 2. View Source
- [2] Nan, J., et al. (2020). Evaluation of Bronopol and Disulfiram as Potential Candidatus Liberibacter asiaticus Inosine 5′-Monophosphate Dehydrogenase Inhibitors by Using Molecular Docking and Enzyme Kinetic. Molecules, 25(10), 2313. View Source
